molecular formula C14H24O B1240319 5,8-Tetradecadienal

5,8-Tetradecadienal

Cat. No.: B1240319
M. Wt: 208.34 g/mol
InChI Key: NGKCMQUFXPQZQW-AVQMFFATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Tetradecadienal, specifically the (Z,Z)-5,8-tetradecadienal isomer, is an unsaturated fatty aldehyde with the molecular formula C₁₄H₂₄O and a molecular weight of 208.18 g/mol . It is characterized by a 14-carbon chain with conjugated double bonds at positions 5 and 6. This compound has garnered attention in biotechnology and flavor/fragrance industries due to its enzymatic synthesis from fatty acids and its distinct sensory properties.

Synthesis:
5,8-Tetradecadienal is produced via a tandem enzymatic reaction using α-dioxygenase (α-DOX) from Crocosphaera subtropica and fatty aldehyde dehydrogenase (FALDH) from Vibrio harveyi. These enzymes convert substrates like palmitoleic acid (16:1(9Z)) into aldehydes through oxidative decarboxylation, achieving yields up to 26% over five reaction cycles .

Sensory Properties: The compound exhibits a green, fatty odor with a retention index (RI) of 1663 on non-polar GC columns, as determined by HS-SPME-GC-MS-O analysis . Its odor profile makes it valuable for creating natural aroma mixtures from oils like sea buckthorn pulp oil .

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(5E,8E)-tetradeca-5,8-dienal

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,9-10,14H,2-5,8,11-13H2,1H3/b7-6+,10-9+

InChI Key

NGKCMQUFXPQZQW-AVQMFFATSA-N

SMILES

CCCCCC=CCC=CCCCC=O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCC=O

Canonical SMILES

CCCCCC=CCC=CCCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Sensory Comparison of 5,8-Tetradecadienal and Analogues

Compound Molecular Formula Double Bond Positions Retention Index (RI) Odor Profile Yield (%) Key Applications
(Z,Z)-5,8-Tetradecadienal C₁₄H₂₄O 5,8 1663 Green, fatty 2–5 Flavors, fragrances
(Z,Z)-6,9-Pentadecadienal C₁₅H₂₆O 6,9 1768 Soapy, green 3–6 Insect pheromones
(Z)-8-Pentadecenal C₁₅H₂₈O 8 1712 Fresh, citrus 4–7 Food aromas
(Z)-4-Tridecenal C₁₃H₂₄O 4 1518 Waxy, floral 1–3 Cosmetic additives
(Z)-6-Pentadecenal C₁₅H₂₈O 6 1695 Marine, oily 2–4 Perfumery

Key Findings :

Chain Length and Odor: Shorter chains (e.g., C₁₃ in (Z)-4-Tridecenal) correlate with lighter, floral notes, while longer chains (C₁₄–C₁₅) produce deeper, green/fatty odors . 5,8-Tetradecadienal’s conjugated diene system enhances its oxidative stability compared to mono-unsaturated analogues like (Z)-8-Pentadecenal .

Double Bond Position :

  • Aldehydes with double bonds near the terminal end (e.g., (Z)-8-Pentadecenal) exhibit fresher odors, whereas mid-chain bonds (e.g., (Z,Z)-5,8-Tetradecadienal) intensify green/fatty characteristics .

Retention Indices :

  • RI values increase with chain length and double bond count. 5,8-Tetradecadienal’s RI (1663) is intermediate between shorter (C₁₃) and longer (C₁₅) analogues, reflecting its volatility profile .

Yield and Applications :

  • Yields for these aldehydes rarely exceed 7% due to enzymatic limitations. 5,8-Tetradecadienal’s moderate yield (2–5%) makes it suitable for niche applications in premium fragrances .

Research and Industrial Relevance

Competitive Analysis with Pheromones and Flavors

  • Insect Pheromones : (Z,Z)-6,9-Pentadecadienal is used in pest control, whereas 5,8-Tetradecadienal lacks significant pheromonal activity .
  • Flavor Industry : 5,8-Tetradecadienal’s green odor complements citrusy aldehydes like (Z)-8-Pentadecenal in complex aroma blends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Tetradecadienal
Reactant of Route 2
Reactant of Route 2
5,8-Tetradecadienal

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